1-[3-Bromo-4-(2-methoxyethoxy)-phenyl]-ethylamine
Overview
Description
1-Bromo-2-(2-methoxyethoxy)ethane is a clear colorless to pale yellow liquid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
1-Bromo-2-(2-methoxyethoxy)ethane can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo [3,4- c ]pyrrole (DPP) derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy . It can also be used in the synthesis of a squarine dye, which exhibits a selective fluorogenic response towards zinc cation .Molecular Structure Analysis
The molecular formula of 1-Bromo-2-(2-methoxyethoxy)ethane is C5H11BrO2 . Its molecular weight is 183.04 .Chemical Reactions Analysis
1-Bromo-2-(2-methoxyethoxy)ethane can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo [3,4- c ]pyrrole (DPP) derivatives . It can also be used in the synthesis of a squarine dye .Physical And Chemical Properties Analysis
1-Bromo-2-(2-methoxyethoxy)ethane has a refractive index of n20/D 1.480 (lit.) . Its boiling point is 116-117 °C (lit.) and its density is 1.448 g/mL at 25 °C (lit.) .Scientific Research Applications
Metabolism Studies
- Metabolic Pathways in Rats : Research has explored the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine, a structurally related compound, in rats. This includes identifying various metabolites formed through different metabolic pathways, providing insights into how similar compounds might be metabolized in biological systems (Kanamori et al., 2002).
Chemical Synthesis and Modification
- Enantioselective Enzymatic Acylation : A study demonstrates the enantioselective lipase-mediated acylation of 1-(3′-bromophenyl)ethylamine, a compound related to 1-[3-Bromo-4-(2-methoxyethoxy)-phenyl]-ethylamine. This process is crucial in producing enantiomerically pure compounds, which have significant implications in pharmaceutical synthesis (Gill et al., 2007).
Biochemical and Pharmaceutical Applications
Antidepressant Activity : Research into 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which share a structural similarity, has shown potential antidepressant activity. These compounds have been studied for their ability to inhibit neurotransmitter uptake and show promise in antidepressant drug development (Yardley et al., 1990).
Antibacterial and Modulatory Activity : A study evaluating the antibacterial and modulatory activity of related compounds shows potential in addressing bacterial resistance. This highlights the possibility of 1-[3-Bromo-4-(2-methoxyethoxy)-phenyl]-ethylamine and similar compounds being used in antibacterial applications (Figueredo et al., 2020).
Anti-Cancer and Anti-Fungal Studies : Research on phenyl ethylene derivatives, which are structurally related, includes studies on their anti-cancer and anti-fungal properties. This suggests potential therapeutic applications for similar compounds in treating various diseases (Phanikumar et al., 2021).
Synthesis of Functionalized Compounds : Studies on the high-yield synthesis of functionalized alkoxyamine initiators from related compounds demonstrate applications in polymer science and material engineering (Miura et al., 1999).
Future Directions
The future directions of 1-Bromo-2-(2-methoxyethoxy)ethane could involve its use in the synthesis of various compounds. For example, it can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo [3,4- c ]pyrrole (DPP) derivatives , which are stable and efficient pigments for two-photon excited fluorescence microscopy. It can also be used in the synthesis of a squarine dye , which exhibits a selective fluorogenic response towards zinc cation.
properties
IUPAC Name |
1-[3-bromo-4-(2-methoxyethoxy)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c1-8(13)9-3-4-11(10(12)7-9)15-6-5-14-2/h3-4,7-8H,5-6,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODURJRRKNRDHIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCCOC)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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